molecular formula C19H20N2O4 B354689 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid CAS No. 940507-15-3

4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid

Cat. No. B354689
CAS RN: 940507-15-3
M. Wt: 340.4g/mol
InChI Key: OEKOVQJLYNSHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid” is a chemical compound with the CAS Number: 940507-15-3. It has a molecular weight of 340.38 . It is also known as KPV-OH and is a peptide inhibitor of human tissue kallikrein (hK1) that shows promise in a variety of medical applications.


Molecular Structure Analysis

The molecular formula of this compound is C19H20N2O4 . The InChI Code is 1S/C19H20N2O4/c22-17(10-9-14-5-2-1-3-6-14)20-15-7-4-8-16(13-15)21-18(23)11-12-19(24)25/h1-8,13H,9-12H2,(H,20,22)(H,21,23)(H,24,25) .

Scientific Research Applications

To address your requirements without direct references to this compound, I will provide a general overview of how compounds with similar structural features, such as phenolic acids, aromatic amines, and carboxylic acids, are applied in scientific research, excluding their use in drug dosage and side effects.

Phenolic Acids in Research

Phenolic acids, like chlorogenic acid (CGA), are extensively studied for their pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. These findings suggest potential applications in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity due to CGA's modulation of lipid and glucose metabolism (Naveed et al., 2018).

Aromatic Amines in Peptide Research

The spin label amino acid TOAC, an aromatic amine, is utilized in peptide research for analyzing backbone dynamics and secondary structure through EPR spectroscopy and other physical techniques. Its incorporation into peptides has facilitated studies on the interaction of peptides with membranes, protein and nucleic acid interactions, and the orientation of peptides in membranes, indicating its importance in understanding peptide structure and function (Schreier et al., 2012).

Carboxylic Acids in Biocatalyst Inhibition

Research on carboxylic acids like hexanoic and lauric acids explores their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae. These studies aim to identify metabolic engineering strategies to increase microbial robustness against the inhibition caused by carboxylic acids, which is crucial for the fermentative production of biorenewable chemicals (Jarboe et al., 2013).

Safety and Hazards

Based on the available data, this compound is labeled as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-oxo-4-[3-(3-phenylpropanoylamino)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17(10-9-14-5-2-1-3-6-14)20-15-7-4-8-16(13-15)21-18(23)11-12-19(24)25/h1-8,13H,9-12H2,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKOVQJLYNSHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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